N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide
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Overview
Description
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide is a chemical compound with the molecular formula C14H16N4O It is known for its unique structure, which includes both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide typically involves the reaction of 3-pyridinyl and 4-pyrimidinyl derivatives under specific conditionsThe reaction conditions often involve the use of solvents like toluene or xylene and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of the compound can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the attached functional groups.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine ring structure but differ in the substitution pattern.
Uniqueness
N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide is unique due to its specific combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-3-6-13(19)17-12-7-9-16-14(18-12)11-5-4-8-15-10-11/h4-5,7-10H,2-3,6H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNMLHYLQYOXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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